MK-8745 is a highly potent, ATP-competitive small-molecule inhibitor of Aurora A kinase, featuring an in vitro IC50 of approximately 0.6 nM. In procurement and assay design, it is primarily selected for its quantitatively validated target specificity (>1,000-fold over Aurora B), which allows researchers to isolate Aurora A-dependent mitotic processes—such as centrosome maturation and spindle assembly—without confounding interference from Aurora B. The compound is highly soluble in DMSO (up to 86 mg/mL) and compatible with standard in vivo formulation vehicles including PEG300/Tween 80 and corn oil, making it a processable and reliable tool for both in vitro biochemical profiling and preclinical xenograft models .
Substituting MK-8745 with less selective Aurora A inhibitors, such as MLN8237 (Alisertib) or MLN8054, frequently compromises assay integrity due to narrow selectivity windows. Because the active sites of Aurora A and Aurora B are nearly identical, compounds with low selectivity (e.g., 11- to 27-fold) easily cross-react with Aurora B at working concentrations, inducing unintended polyploidy and masking true Aurora A phenotypes. Furthermore, alternative tool compounds like Genentech Aurora Inhibitor 1 exhibit significant off-target cytotoxicity in standard cell lines within 24 hours, confounding viability readouts. Procurement of MK-8745 ensures a >1,000-fold selectivity margin in specific biochemical assays, providing a robust workflow fit that eliminates the need for extreme concentration titration to maintain target specificity [1].
In quantitative biochemical profiling, MK-8745 demonstrates an exceptionally wide selectivity window for Aurora A over Aurora B/INCENP, achieving a 1,030-fold preference. In direct comparison, the widely used clinical compound MLN8237 (Alisertib) exhibits only a 27-fold selectivity, and MLN8054 shows an 11-fold selectivity under identical assay conditions. This massive difference in selectivity margins means that MK-8745 can be applied across a broader concentration range in cellular assays without inadvertently triggering Aurora B inhibition [1].
| Evidence Dimension | Selectivity fold (Aurora A vs. Aurora B/INCENP) |
| Target Compound Data | 1,030-fold selectivity |
| Comparator Or Baseline | MLN8237 (27-fold) and MLN8054 (11-fold) |
| Quantified Difference | ~38x greater selectivity margin than MLN8237 |
| Conditions | In vitro kinase assay measuring inhibition constants (Ki) |
A wider selectivity window drastically improves mainstream laboratory workflow fit by reducing the need for precise micro-titration to avoid off-target effects.
Tool compound selection often hinges on avoiding non-specific toxicity that confounds phenotypic readouts. When tested in standard laboratory cell lines (HeLa, U2OS, and RPE1), MK-8745 achieves specific Aurora A inhibition (evidenced by loss of pLATS2 labeling) without causing rapid, non-specific cell death. In contrast, Genentech Aurora Inhibitor 1, despite having a similar sub-nanomolar potency against Aurora A, induces significant off-target apoptotic cell death and reduced proliferation within 24 hours of treatment. MK-8745 maintains cell viability over this acute window, allowing for accurate measurement of target-specific cell cycle arrest [1].
| Evidence Dimension | Off-target acute cytotoxicity (24 hours) |
| Target Compound Data | Maintains viability; specific G2/M arrest |
| Comparator Or Baseline | Genentech Aurora Inhibitor 1 (Significant off-target apoptosis) |
| Quantified Difference | Complete avoidance of acute non-specific toxicity |
| Conditions | HeLa, U2OS, and RPE1 cell lines, 24-hour treatment |
Eliminating off-target toxicity ensures that observed apoptotic or cell-cycle events are strictly due to Aurora A inhibition, ensuring high reproducibility in phenotypic screening.
MK-8745 acts as a Type I inhibitor but exhibits a strong preference for the DFG-out inactive conformation of Aurora A, driven by its mid-picomolar binding affinity. While standard DFG-in inhibitors (like SNS-314) show negative cooperativity with the Aurora A activator TPX2, MK-8745 effectively locks the kinase in the DFG-out state, maintaining strong binding even in the presence of TPX2. This distinct conformational bias provides a structural precision that broader Type I inhibitors lack, making it a highly suitable tool for dissecting allosteric regulation in Aurora A [1].
| Evidence Dimension | Conformational state preference |
| Target Compound Data | Strong DFG-out state preference (mid-picomolar KD) |
| Comparator Or Baseline | SNS-314 (DFG-in preference, negative cooperativity) |
| Quantified Difference | Distinct allosteric locking vs. competitive displacement |
| Conditions | Quantitative TR-FRET conformational profiling of Aurora A |
Procurement of MK-8745 is essential for structural biology workflows requiring the stabilization of the DFG-out inactive state of Aurora A.
Non-selective Aurora A/B inhibitors induce polyploidy across all cell types, masking the true consequence of isolated Aurora A inhibition. MK-8745's high selectivity allows it to reveal a strict p53-dependent phenotype: in p53 wild-type cells (e.g., HCT116 p53+/+), MK-8745 induces apoptosis, whereas in p53-null variants, it induces polyploidy. Dual inhibitors fail to differentiate these pathways because their Aurora B cross-reactivity forces polyploidy regardless of p53 status. This makes MK-8745 an indispensable reagent for evaluating p53-mediated drug resistance [1].
| Evidence Dimension | Phenotypic readout based on p53 status |
| Target Compound Data | Apoptosis (p53 wt) vs. Polyploidy (p53 null) |
| Comparator Or Baseline | Non-selective Aurora A/B inhibitors (Polyploidy in both) |
| Quantified Difference | Distinct bifurcation of cell fate based on target specificity |
| Conditions | HCT116 isogenic cell lines (p53+/+ vs p53-/-), 5 µM treatment |
For oncology procurement, this compound provides a reliable method to stratify cellular responses based on p53 status, which is impossible with less selective benchmark inhibitors.
Because MK-8745 possesses a >1,000-fold selectivity window over Aurora B, it is a highly effective tool for live-cell imaging and biochemical assays isolating Aurora A functions, such as centrosome maturation and G2 duration. It prevents the confounding polyploidy and cytokinesis failure typically introduced by MLN8237 or dual inhibitors [1].
MK-8745 is highly suited for oncology workflows evaluating how p53 status dictates cellular fate following kinase inhibition. Its strict target specificity allows researchers to reliably induce apoptosis in p53 wild-type models or polyploidy in p53-null models, providing a clean phenotypic readout that non-selective inhibitors cannot achieve [2].
Due to its strong binding preference for the DFG-out conformation of Aurora A, MK-8745 is a highly suitable reagent for structural biology and TR-FRET assays. It allows researchers to lock the kinase in a specific inactive state, facilitating the study of TPX2-mediated allosteric activation and the development of next-generation conformation-specific inhibitors [3].